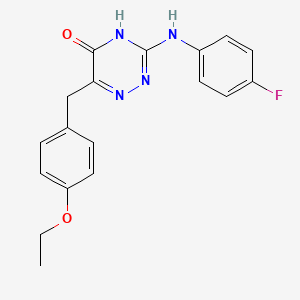

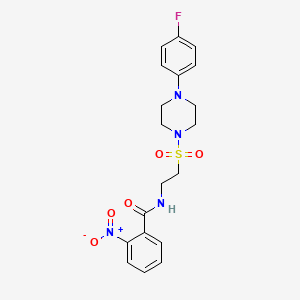

![molecular formula C21H25N7O3S B2611869 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-41-6](/img/structure/B2611869.png)

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves several steps . The first step is the synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives was examined using FTIR, 1 H, 13 C-NMR, and HRMS techniques . These techniques were used to confirm the structure of the synthesized derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction was used to synthesize a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives were analyzed using various techniques. For example, the yield, melting range, and IR were determined . The 1H-NMR was used to determine the chemical shifts of the protons in the compound .Applications De Recherche Scientifique

Anticancer Properties

The compound’s structural features suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly colorectal cancer (HCT116). Preliminary studies indicate that derivatives of this compound inhibit cell proliferation more effectively than the standard drug 5-fluorouracil .

Antifungal Activity

In the realm of antimicrobial research, derivatives of this compound have shown promise against fungal pathogens. For instance, the presence of unsubstituted benzylidene hydrazide in synthesized oxazole derivatives improved antifungal activity against Candida albicans. Compound 19 exhibited potent activity against Aspergillus niger, while compound 1 was effective against C. albicans .

Quorum Sensing Inhibition

Quorum sensing is a bacterial communication mechanism that influences behaviors such as biofilm formation and virulence production. Compounds with benzoxazole moieties, like our target compound, may interfere with quorum sensing pathways, potentially impacting bacterial behavior and pathogenesis .

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been studied for their potent biological activities , suggesting that this compound may interact with similar targets.

Mode of Action

It’s known that benzoxazole derivatives can interact with their targets in a variety of ways .

Biochemical Pathways

Benzoxazole derivatives have been shown to affect various biochemical pathways .

Pharmacokinetics

In silico adme studies have been conducted on similar benzoxazole-based compounds .

Result of Action

Benzoxazole derivatives have been shown to exhibit antimicrobial and antibiofilm activities .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O3S/c1-24-8-10-27(11-9-24)19-23-17-16(18(29)26(3)21(30)25(17)2)28(19)12-13-32-20-22-14-6-4-5-7-15(14)31-20/h4-7H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFOWLNNNABIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

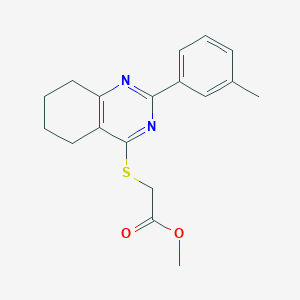

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2611786.png)

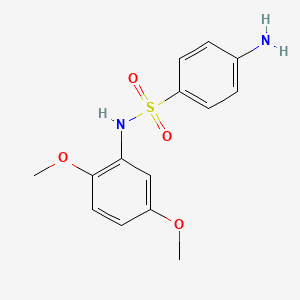

![2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611792.png)

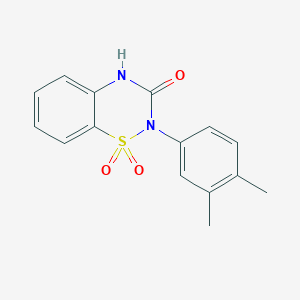

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2611794.png)

![[[3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-oxadiazol-5-yl]-phenylmethyl] acetate](/img/structure/B2611797.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2611798.png)

![2-(difluoromethylsulfanyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611806.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)

![2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2611809.png)